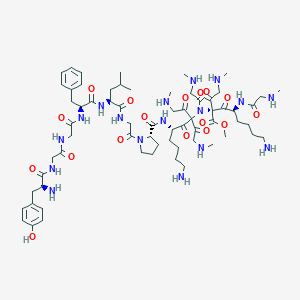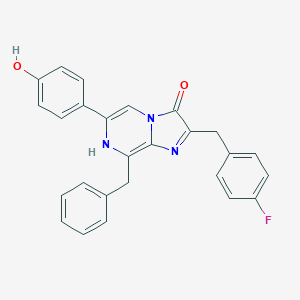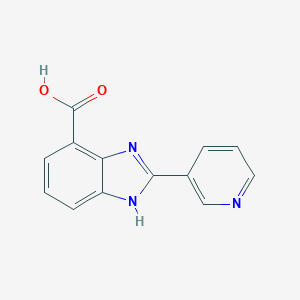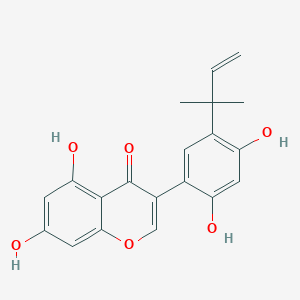
Fremontin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fremontin is a natural compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a flavonoid that is extracted from the bark of the Fremont cottonwood tree (Populus fremontii). The compound has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Antimutagenic Properties
Fremontin, an isoflavone isolated from the roots of Psorothamnus fremontii, exhibits significant antimutagenic properties. A study by Manikumar et al. (1989) found that both fremontin and a related compound, fremontone, were highly effective in inhibiting the mutagenicity of certain agents like ethyl methanesulfonate, 2-aminoanthracene, and acetylaminofluorene in Salmonella typhimurium. This discovery suggests potential applications in reducing mutagenicity in biological systems (Manikumar et al., 1989).
Isolation Techniques in Natural Product Chemistry
Another study, focusing on high-throughput natural product chemistry methods, reported the isolation of fremontin from Psorothamnus arborescens. This study highlights the advancements in isolation techniques and structure elucidation, which are crucial for the efficient discovery and utilization of compounds like fremontin in scientific research (Hu et al., 2007).
Eigenschaften
CAS-Nummer |
124166-27-4 |
|---|---|
Molekularformel |
C20H18O6 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-4-20(2,3)13-7-11(14(22)8-15(13)23)12-9-26-17-6-10(21)5-16(24)18(17)19(12)25/h4-9,21-24H,1H2,2-3H3 |
InChI-Schlüssel |
XWUWFNSZQDCXCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |
Kanonische SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |
Andere CAS-Nummern |
124166-27-4 |
Synonyme |
5'-(alpha,alpha-dimethylallyl)-5,7,2',4'-tetrahydroxyisoflavone fremontin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



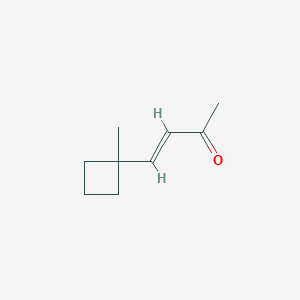
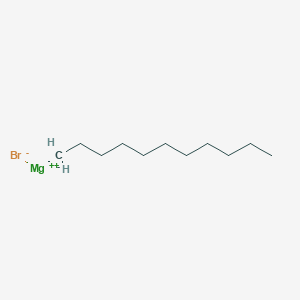
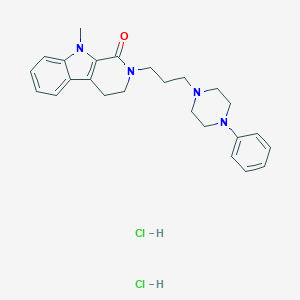
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
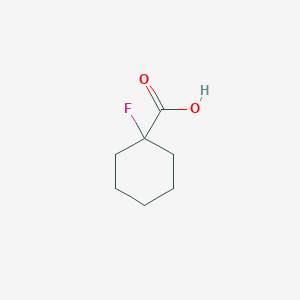
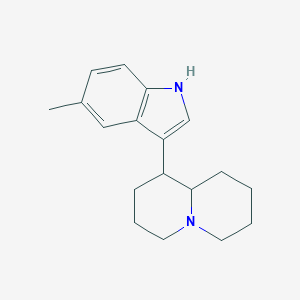
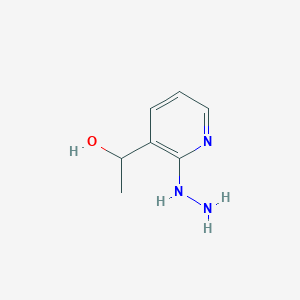
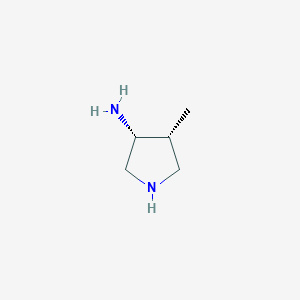
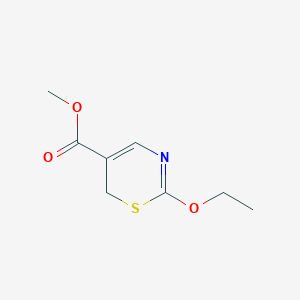
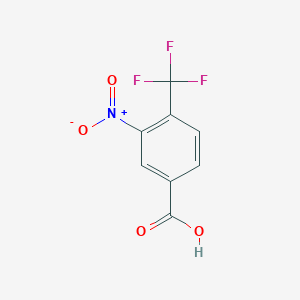
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
